6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
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Overview
Description
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a heterocyclic compound with the molecular formula C11H6BrClN2 It is a member of the indeno-pyridazine family, characterized by a fused ring system that includes both indene and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-bromobenzaldehyde with hydrazine derivatives, followed by cyclization to form the indeno-pyridazine core. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.
Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indeno-pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 5-Bromo-4-chloro-3-indolyl phosphate
Comparison
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is unique due to its fused indeno-pyridazine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Biological Activity
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a heterocyclic compound characterized by its unique fused indeno-pyridazine ring system. This structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry. The compound's potential biological activities, including antimicrobial and anticancer effects, have been the focus of recent research.
The molecular formula of this compound is C11H6BrClN2. Its structure allows for various chemical reactions, including substitution, oxidation, and cyclization. The presence of bromine and chlorine atoms facilitates nucleophilic and electrophilic substitutions, which can lead to the synthesis of diverse derivatives with potentially enhanced biological activities .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity involved in critical biological pathways. For instance, it may inhibit enzymes related to cell proliferation, contributing to its anticancer effects .
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antimicrobial properties. It has been evaluated against a range of pathogens using various assays such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Summary of Antimicrobial Studies
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | - | Bactericidal |
Staphylococcus epidermidis | - | - | Biofilm inhibition |
Pseudomonas aeruginosa | - | - | Moderate activity |
In one study, derivatives of this compound showed significant inhibition zones against tested pathogens, indicating strong antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The specific mechanisms are still under investigation but may involve targeting pathways associated with cancer cell survival and proliferation .
Case Study: Anticancer Efficacy
A recent study assessed the impact of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values : Ranged from 10 μM to 25 μM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds was conducted:
Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Indeno-pyridazine | High | Moderate |
3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Imidazo-pyridazine | Moderate | High |
5-Bromo-4-chloro-3-indolyl phosphate | Indole derivative | Low | High |
This table highlights that while this compound exhibits significant antimicrobial activity, its anticancer efficacy is moderate compared to some derivatives .
Properties
IUPAC Name |
6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECOVFRZTFHRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2C3=C1C(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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